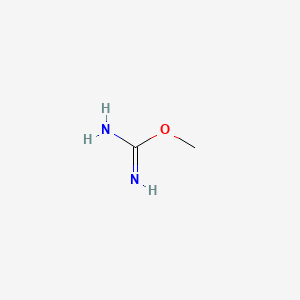

O-Methylisourea

概述

描述

O-Methylisourea is a chemical compound with the molecular formula C2H6N2O . It is commonly used in various chemical syntheses and industrial applications. The compound is known for its reactivity with amino groups, making it a valuable reagent in organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of O-Methylisourea typically involves the reaction of urea with dimethyl sulfate. The process can be divided into two main steps:

First Process: Urea and dimethyl sulfate are mixed in a reactor, followed by the addition of water and sulfuric acid to carry out the reaction.

Second Process: Calcium hydroxide is added to the reaction mixture, followed by methanol for recrystallization.

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The use of calcium hydroxide as a catalyst minimizes waste production and enhances environmental sustainability. The byproduct, calcium sulfate, can be utilized in cement production, further reducing the overall cost .

化学反应分析

Types of Reactions: O-Methylisourea undergoes several types of chemical reactions, including:

Nucleophilic Substitution: Reacts with amino groups to form guanidino derivatives.

Oxidation and Reduction: Can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves amino acids like lysine, where this compound reacts with the α-amino group.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired outcome.

Major Products:

Guanidino Derivatives: Formed through nucleophilic substitution reactions.

Various Oxidized or Reduced Compounds: Depending on the reaction conditions and reagents used.

科学研究应用

Synthesis of O-Methylisourea

This compound can be synthesized through several methods, including:

- From Cyanamide : The most common method involves reacting cyanamide with methanol and sulfuric acid to yield this compound hydrogen sulfate, which can further be converted into this compound sulfate with high yields (over 90%) .

- Quasi-One Pot Method : A recent patent describes a method that combines urea and dimethyl sulfate in a quasi-one pot reaction, achieving over 80% yield with minimal environmental impact due to reduced waste production .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of several pharmaceutical compounds:

- Anticancer Agents : It is a precursor for fluorouracil derivatives, which are used in the treatment of colon cancer. The compound's guanidinylation capability allows for the development of new guanidine-based drugs .

- Anthelmintics : this compound is utilized in the synthesis of imidazoles, which are effective as anthelmintic pesticides .

Case Study: Guanidinylation of Copolymers

A study demonstrated the functionalization of lysine-containing copolymers with guanidine by reacting them with this compound. This process significantly enhanced the properties of the copolymers for biomedical applications .

Agricultural Applications

This compound is also used in agriculture as an intermediate for synthesizing herbicides and pesticides. Its efficacy in controlling pests and weeds has been documented, making it a valuable compound in agrochemical formulations.

Applications in Polymer Science

In polymer chemistry, this compound has been employed to modify polymers for improved performance:

- Copolymers Development : The compound is used to create homoarginine-based copolymers that exhibit enhanced biological activity and stability .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Fluorouracil derivatives |

| Anthelmintics | Imidazoles | |

| Agriculture | Herbicides and pesticides | Various agrochemicals |

| Polymer Science | Modification of copolymers | Guanidine-based polymers |

作用机制

The mechanism of action of O-Methylisourea involves its reactivity with amino groups, particularly the α-amino group of lysine. This reaction forms a guanidino group, which can further participate in various biochemical pathways. The compound’s ability to modify amino acids makes it a valuable tool in studying protein structure and function .

相似化合物的比较

S-Methylisothiourea: Another methylated derivative used in similar applications.

Cyanamide: Used in organic synthesis and shares some reactivity with O-Methylisourea.

Uniqueness: this compound is unique due to its specific reactivity with amino groups, making it particularly useful in the modification of proteins and peptides. Its ability to form stable guanidino derivatives sets it apart from other similar compounds .

生物活性

O-Methylisourea (OMIU) is a compound recognized for its biological activity, particularly in the context of amino acid chemistry and protein analysis. Its ability to react with amino groups, especially lysine, has significant implications in various fields, including food science, biochemistry, and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is derived from cyanamide and is primarily used for its guanidinylation properties. It reacts specifically with the ε-amino group of lysine residues in proteins, leading to the formation of homoarginine. This reaction is crucial for analyzing reactive lysine content in food and feed samples.

Reaction Mechanism

The reaction mechanism involves the nucleophilic attack of the amino group on the carbon atom of this compound. The following simplified reaction can be represented as:

This reaction has been confirmed through mass spectrometry (MS), which identifies double derivatized lysine products, indicating successful modification by this compound .

Specificity for Amino Groups

OMIU exhibits a notable specificity for the α-amino groups of amino acids. Studies have shown that it can react not only with lysine but also with other amino acids such as glycine, methionine, serine, valine, leucine, phenylalanine, glutamic acid, and alanine . This broad reactivity raises important considerations for analytical methods aimed at quantifying reactive lysine in complex biological samples.

Implications for Nutritional Analysis

The interaction of this compound with free α-amino groups can lead to an underestimation of reactive lysine content in dietary assessments. For instance, in studies involving ileal digesta from growing pigs and broilers, it was found that only 13% of total lysine was recoverable as reactive lysine when analyzed using traditional methods . This discrepancy highlights the necessity for refined analytical techniques that account for OMIU's reactivity.

Study 1: Guanidinylation of Lysine-Containing Copolymers

A study investigated the functionalization of lysine-containing copolymers using this compound. The copolymers were treated with a ten-fold molar excess of OMIU to convert primary amines into guanidine groups effectively. The complete conversion was verified through amino acid analysis post-reaction . This modification enhanced the biological properties of the copolymers, making them suitable for applications in drug delivery systems.

Study 2: Reactive Lysine Analysis in Food Samples

In another study focusing on food chemistry, researchers utilized this compound to analyze reactive lysine levels in various food ingredients. The findings indicated that conventional methods underestimated the reactive lysine content due to OMIU's interaction with free α-amino groups . This study emphasized the need for improved methodologies in food analysis to accurately assess nutritional values.

Table 1: Reactivity of this compound with Amino Acids

| Amino Acid | Reactivity (Confirmed) | Notes |

|---|---|---|

| Lysine | High | Primary target for guanidinylation |

| Glycine | Moderate | Reacts under specific conditions |

| Methionine | Low | Minimal interaction observed |

| Serine | Moderate | Variable results depending on conditions |

| Valine | Low | Limited reactivity noted |

| Leucine | Low | Rarely reacts |

| Phenylalanine | Moderate | Interaction possible |

| Glutamic Acid | Low | Minimal reactivity |

| Alanine | Low | Rarely interacts |

Table 2: Summary of Biological Studies Involving this compound

属性

IUPAC Name |

methyl carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-5-2(3)4/h1H3,(H3,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAHPRNLQIRHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24285-39-0 (sulfate), 29427-58-5 (monosulfate), 52328-05-9 (sulfate[2:1]), 5329-33-9 (hydrochloride) | |

| Record name | O-Methylisourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20903781 | |

| Record name | NoName_4528 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2440-60-0 | |

| Record name | O-Methylisourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of O-Methylisourea, and how does this interaction occur?

A1: this compound primarily targets the ε-amino group of lysine residues in proteins and peptides. [] This interaction involves a nucleophilic attack by the ε-amino group on the electrophilic carbon of this compound, leading to the formation of a guanidino group, effectively converting lysine to homoarginine. []

Q2: What are the downstream effects of lysine guanidination by this compound?

A2: Guanidination by this compound significantly impacts the properties of proteins and peptides, particularly enhancing their detectability in mass spectrometry (MS) analysis. [, ] This improved detection stems from the increased basicity of homoarginine compared to lysine, leading to more efficient ionization during MS. [, ]

Q3: Can this compound react with other amino groups besides the ε-amino group of lysine?

A3: Recent studies have shown that this compound can also react with the α-amino group of lysine, albeit at a lower efficiency. [] This finding has implications for the accuracy of reactive lysine analysis, particularly in samples with high free lysine content. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C2H6N2O. Its molecular weight is 74.08 g/mol.

Q5: What is the stability of this compound under different pH conditions?

A6: this compound exhibits varying reactivity and stability depending on the pH. Studies indicate optimal guanidination efficiency at alkaline pH (around 10.5), [, ] while acidic or strongly alkaline conditions may lead to hydrolysis or decomposition. []

Q6: How does the reaction time influence the efficiency of this compound in guanidination reactions?

A7: The duration of the reaction significantly influences the efficiency of guanidination. Research shows that longer incubation times (up to 7 days) with this compound can be necessary to maximize the conversion of lysine to homoarginine, particularly in complex matrices like food and feed samples. [, ]

Q7: What is the primary application of this compound in analytical chemistry?

A8: this compound is primarily used as a derivatizing agent for the analysis of lysine in proteins and peptides, specifically for quantifying reactive lysine. [, , , ]

Q8: What are the advantages of using this compound for lysine analysis compared to other methods?

A9: this compound offers several advantages, including its ability to specifically target lysine residues, its compatibility with various analytical techniques like mass spectrometry, and the relative simplicity of the derivatization procedure. [, ]

Q9: Can this compound be used for other applications besides lysine analysis?

A10: Yes, this compound can be utilized in the synthesis of other guanidine derivatives. [, , ] For instance, it plays a crucial role in the synthesis of agmatine sulfate, a compound with various biological activities. []

Q10: Have computational methods been used to study this compound or its reactions?

A11: While the provided research articles primarily focus on experimental aspects, one study mentions the use of QSAR (Quantitative Structure-Activity Relationship) modeling to understand the impact of structural modifications on the inhibitory activity of compounds related to this compound. [] This suggests the potential application of computational chemistry in optimizing the design and efficacy of this compound analogs.

Q11: How do structural modifications of this compound affect its reactivity or biological activity?

A12: While specific SAR studies for this compound are not detailed in the provided research, analogous compounds like S-Methylisothiourea, where oxygen is replaced by sulfur, exhibit significant differences in biological activity. [] This highlights the crucial role of heteroatom substitution in modulating the reactivity and biological profiles of this compound analogs.

Q12: What are the challenges associated with the stability and formulation of this compound?

A13: The research highlights that this compound can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, potentially impacting its long-term stability. [] While specific formulation strategies are not discussed, maintaining appropriate pH and storage conditions is crucial for preserving its reactivity.

Q13: What analytical techniques are commonly employed to quantify this compound or its reaction products?

A14: The research primarily emphasizes the use of mass spectrometry (MS) for analyzing the products of this compound-mediated guanidination reactions. [, ] Specifically, MALDI-TOF MS is highlighted for its ability to detect and quantify homoarginine, the product of lysine guanidination. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。